![molecular formula C16H14N2O4S B2447284 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide CAS No. 1396892-54-8](/img/structure/B2447284.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential and Biochemical Interaction
The compound has shown potential in inhibiting cell growth and inducing apoptosis, particularly in breast cancer studies. For instance, an analogue of the compound, when administered orally, achieved notable concentration levels in the body and demonstrated a reduction in tumor volumes and metastasis in breast cancer mouse models (Wang et al., 2011). Furthermore, the compound's ability to block angiogenesis, a critical process in tumor growth and metastasis, highlights its potential as a therapeutic agent in cancer treatment.
Pharmacokinetic Profile and Tissue Distribution
The pharmacokinetic properties and tissue distribution of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide derivatives have been studied, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, a novel ALK5 inhibitor based on this compound showed a significant distribution into liver, kidneys, and lungs, indicating its potential as an oral anti-fibrotic drug (Kim et al., 2008).
Bioavailability and Biotransformation
Understanding the bioavailability and biotransformation of such compounds is essential for their development as therapeutic agents. Studies have shown that specific derivatives of this compound demonstrate favorable pharmacokinetic parameters and safety margins in toxicity studies (Podoll et al., 2018). These findings are crucial in the context of drug development, as they provide foundational knowledge for optimizing dosage forms and administration routes.
Molecular Interaction and Mechanism of Action
The compound's interaction with biological molecules and its mechanism of action have been subjects of research. For example, studies have highlighted its binding and distribution characteristics in animal models, providing insights into its potential effectiveness and mechanism of action in treating conditions like cancer and fibrosis (Carlson et al., 1986). These studies are instrumental in understanding how the compound interacts with cellular components and pathways, informing its therapeutic potential and safety profile.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(18-16-17-11-5-6-20-8-14(11)23-16)4-2-10-1-3-12-13(7-10)22-9-21-12/h1-4,7H,5-6,8-9H2,(H,17,18,19)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQSNZBPXPUDJL-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.